(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-bromophenyl)carbonyl]amino}prop-2-enoic acid
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Overview
Description
(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-bromophenyl)carbonyl]amino}prop-2-enoic acid is a synthetic organic compound characterized by its complex structure, which includes a benzodioxole ring, a bromophenyl group, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-bromophenyl)carbonyl]amino}prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Bromination of Phenyl Group: The bromophenyl group is introduced through the bromination of a phenyl precursor using bromine or a brominating agent.
Coupling Reaction: The benzodioxole and bromophenyl intermediates are coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired product.
Final Acidification: The final step involves acidification to obtain the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-bromophenyl)carbonyl]amino}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-bromophenyl)carbonyl]amino}prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases or as a diagnostic agent.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-bromophenyl)carbonyl]amino}prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-chlorophenyl)carbonyl]amino}prop-2-enoic acid
- (2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-fluorophenyl)carbonyl]amino}prop-2-enoic acid
- (2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-iodophenyl)carbonyl]amino}prop-2-enoic acid
Uniqueness
The uniqueness of (2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-bromophenyl)carbonyl]amino}prop-2-enoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the presence of the bromine atom may influence its reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C17H12BrNO5 |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C17H12BrNO5/c18-12-4-2-1-3-11(12)16(20)19-13(17(21)22)7-10-5-6-14-15(8-10)24-9-23-14/h1-8H,9H2,(H,19,20)(H,21,22)/b13-7- |
InChI Key |
KARCWJIHYZRGEU-QPEQYQDCSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)O)\NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)O)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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